
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-2H-1-benzopyran-4-sulfonyl fluoride (DBSF) is a highly versatile fluorosulfonyl derivative that has been used in a wide range of scientific research applications. It is a colorless and odorless crystalline compound with a molecular weight of 238.25 g/mol. DBSF is a derivative of the benzopyran class of compounds, which are substances that contain a benzene ring with a pyran ring attached. It is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology.
作用机制
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is an electrophilic reagent, meaning that it reacts with nucleophilic compounds to form a covalent bond. The reaction is initiated by the nucleophile attacking the electrophilic carbon atom of the this compound molecule. This reaction results in the formation of a new covalent bond between the nucleophile and the this compound molecule.
Biochemical and Physiological Effects
This compound is a highly versatile compound and has been used in a wide range of scientific research applications. It has been used in biochemistry and pharmacology to study the biochemical and physiological effects of various compounds. In biochemistry, this compound has been used to study the effects of various compounds on enzymes, proteins, and peptides. In pharmacology, this compound has been used to study the effects of various compounds on the body, including their effects on the nervous system, cardiovascular system, and endocrine system.
实验室实验的优点和局限性
The main advantage of using 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride in laboratory experiments is its versatility. It can be used as a reagent in a wide range of scientific research applications, including organic synthesis, biochemistry, and pharmacology. Additionally, this compound is a relatively inexpensive reagent, making it an attractive option for laboratory experiments. The main limitation of using this compound in laboratory experiments is its relatively low reactivity. It is less reactive than other fluorosulfonyl derivatives, making it less suitable for certain applications.
未来方向
There are a number of potential future directions for the use of 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride in scientific research. One potential future direction is the use of this compound in drug discovery and development. This compound has been used in the synthesis of a variety of drugs and drug analogs, and it could potentially be used to develop new drugs and drug analogs. Additionally, this compound could be used in the synthesis of materials for use in medical devices and implants. Another potential future direction is the use of this compound in biotechnology. This compound could be used in the synthesis of enzymes, proteins, and peptides, which could be used in a variety of biotechnological applications. Finally, this compound could be used in the synthesis of polymers, which could be used in a variety of industrial applications.
合成方法
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is synthesized via a reaction between 4-hydroxybenzaldehyde and sulfuryl chloride. The reaction is carried out in an inert atmosphere and at a temperature of approximately 0°C. The reaction is typically completed within 1-2 hours and yields a pure product. The product is then dried and recrystallized in order to obtain a pure product.
科学研究应用
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound is used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and organometallic compounds. In biochemistry, this compound is used as a reagent for the synthesis of a variety of compounds, including peptides, proteins, and enzymes. In pharmacology, this compound is used as a reagent for the synthesis of a variety of compounds, including drugs and drug analogs.
属性
IUPAC Name |
3,4-dihydro-2H-chromene-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c10-14(11,12)9-5-6-13-8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNVWHDPKOXACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
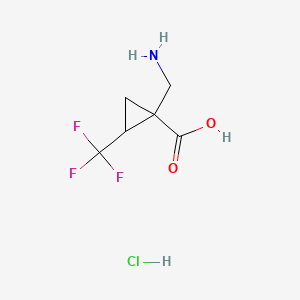
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)
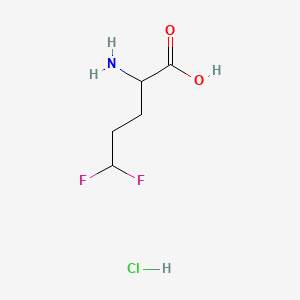
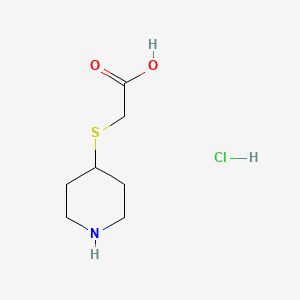
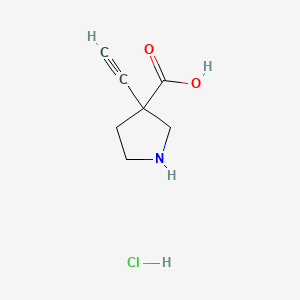

![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)
amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)
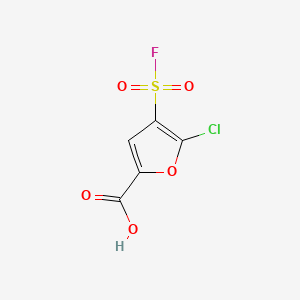
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)

![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
